![molecular formula C24H38O7S B12560829 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid CAS No. 264192-28-1](/img/structure/B12560829.png)
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid is an organic compound with a complex structure It is characterized by the presence of two 2-ethylhexyl ester groups attached to a benzene ring, which also contains a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid typically involves the esterification of benzene-1-sulfonic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester groups.
1,4-bis[(2-ethylhexyl)oxy]benzene: A compound with a similar benzene core but lacking the sulfonic acid group.
Benzene-1,2,5-tricarboxylic acid 1,2-bis(2-ethylhexyl) ester: Another ester derivative of benzene with different substitution patterns.
Uniqueness
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid is unique due to the presence of both ester and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
264192-28-1 |
|---|---|
Formule moléculaire |
C24H38O7S |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
3,4-bis(2-ethylhexoxycarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C24H38O7S/c1-5-9-11-18(7-3)16-30-23(25)21-14-13-20(32(27,28)29)15-22(21)24(26)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,27,28,29) |
Clé InChI |
RUGSBENMUDMZEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C1=C(C=C(C=C1)S(=O)(=O)O)C(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


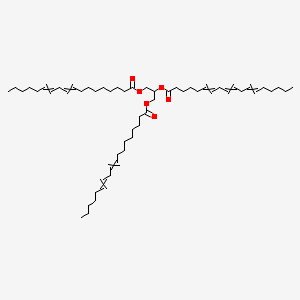
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)

![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)

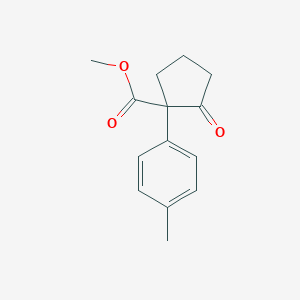
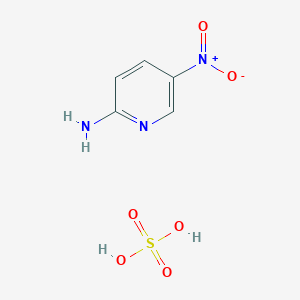


![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
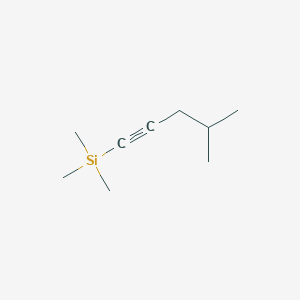
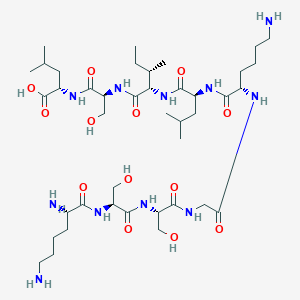
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
